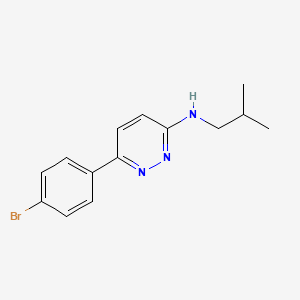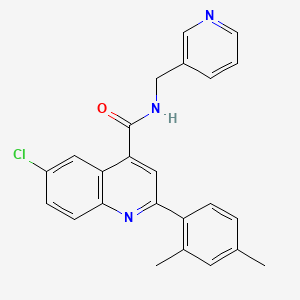
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a proline-based derivative that has been synthesized using different methods. CFPP has been found to exhibit unique biological properties that make it a promising candidate for further scientific investigation.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide is not fully understood; however, it has been suggested that N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide exerts its biological effects by inhibiting the activity of specific enzymes involved in various cellular processes. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit low toxicity, making it a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has several advantages for use in laboratory experiments, including its easy synthesis and low toxicity. However, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has some limitations, including its low solubility in water and its instability at high temperatures.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. One direction is the development of novel anticancer agents based on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Another direction is the investigation of the anti-inflammatory and antioxidant properties of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide for the treatment of inflammatory diseases. Furthermore, the synthesis of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide derivatives with improved solubility and stability could lead to the development of more potent and effective compounds. Overall, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has great potential for further scientific investigation and development of novel therapeutic agents.
Méthodes De Synthèse
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form 4-chloro-N-(2-fluorobenzoyl)aniline. This intermediate compound is then reacted with proline to form N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Other methods of synthesis include the reaction of 4-chloro-N-(2-fluorobenzoyl)aniline with proline in the presence of a coupling reagent.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-12-7-9-13(10-8-12)21-17(23)16-6-3-11-22(16)18(24)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZXGBZGFDAYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)